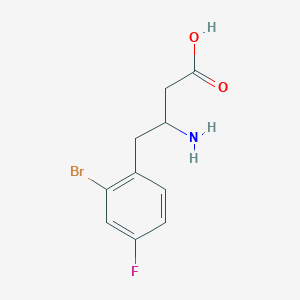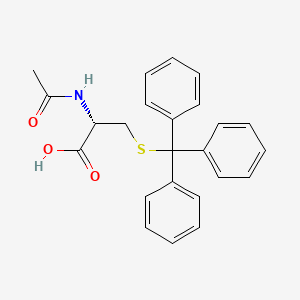
Ac-D-Cys(Trt)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ac-D-Cys(Trt)-OH, also known as N-acetyl-D-cysteine (Trityl), is a derivative of the amino acid cysteine. This compound is characterized by the presence of a trityl (Trt) protecting group attached to the thiol group of cysteine. The trityl group is commonly used in peptide synthesis to protect the thiol group from oxidation and other side reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ac-D-Cys(Trt)-OH typically involves the following steps:
Protection of the Thiol Group: The thiol group of D-cysteine is protected using trityl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane.
Acetylation: The amino group of the protected cysteine is acetylated using acetic anhydride in the presence of a base such as pyridine. This step results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ac-D-Cys(Trt)-OH undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The trityl protecting group can be removed under acidic conditions to expose the thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Deprotection: Trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane.
Major Products Formed
Oxidation: Formation of cystine (disulfide-linked cysteine).
Reduction: Regeneration of the free thiol group.
Deprotection: Free thiol group of D-cysteine.
Aplicaciones Científicas De Investigación
Ac-D-Cys(Trt)-OH has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protected cysteine derivative.
Biology: Studied for its role in redox biology and as a precursor for glutathione synthesis.
Medicine: Investigated for its potential therapeutic effects in oxidative stress-related diseases.
Industry: Utilized in the production of pharmaceuticals and as a reagent in biochemical assays.
Mecanismo De Acción
The mechanism of action of Ac-D-Cys(Trt)-OH involves its ability to act as a precursor for cysteine, which is a key component of the antioxidant glutathione. The trityl group protects the thiol group during synthesis and can be removed to expose the active thiol group, which participates in redox reactions and other biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
N-acetyl-L-cysteine (NAC): A similar compound but with the L-isomer of cysteine.
S-methyl-L-cysteine: Another cysteine derivative with a methyl group instead of a trityl group.
Uniqueness
Ac-D-Cys(Trt)-OH is unique due to the presence of the trityl protecting group, which provides stability to the thiol group during synthetic processes. This makes it particularly useful in peptide synthesis where protection of functional groups is crucial.
Propiedades
Fórmula molecular |
C24H23NO3S |
|---|---|
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-3-tritylsulfanylpropanoic acid |
InChI |
InChI=1S/C24H23NO3S/c1-18(26)25-22(23(27)28)17-29-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17H2,1H3,(H,25,26)(H,27,28)/t22-/m1/s1 |
Clave InChI |
KCVPASSMLHHOIF-JOCHJYFZSA-N |
SMILES isomérico |
CC(=O)N[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
SMILES canónico |
CC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12282438.png)

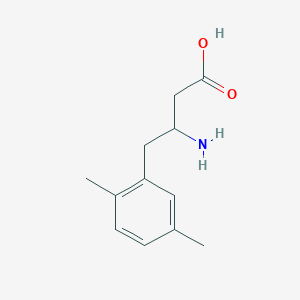
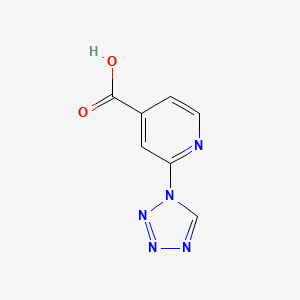

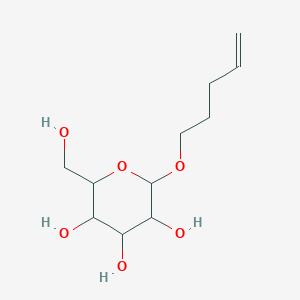
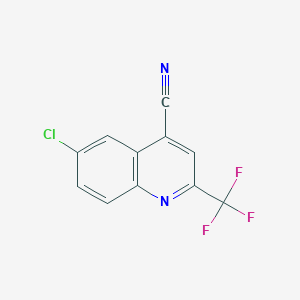

![3-(1H-imidazol-5-yl)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid](/img/structure/B12282476.png)
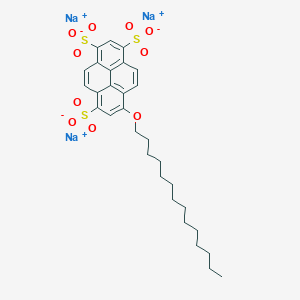
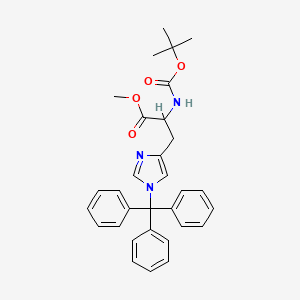
![5-{[(Tert-butoxy)carbonyl]amino}tetracyclo[3.2.0.0^{2,7}.0^{4,6}]heptane-1-carboxylic acid](/img/structure/B12282487.png)
![5-(2-fluoro-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12282488.png)
